![molecular formula C6H3BrIN3 B2736300 6-溴-3-碘咪唑并[1,2-a]嘧啶 CAS No. 1550030-07-3](/img/structure/B2736300.png)

6-溴-3-碘咪唑并[1,2-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

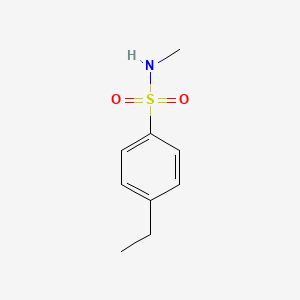

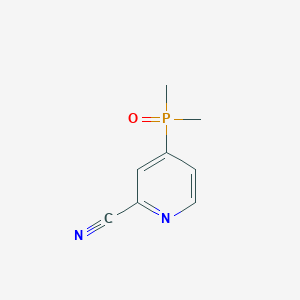

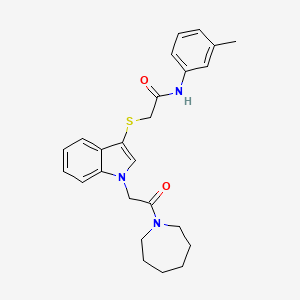

“6-Bromo-3-iodoimidazo[1,2-a]pyrimidine” is a chemical compound with the empirical formula C7H4BrIN2 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of “6-Bromo-3-iodoimidazo[1,2-a]pyrimidine” and its derivatives involves various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Molecular Structure Analysis

The molecular weight of “6-Bromo-3-iodoimidazo[1,2-a]pyrimidine” is 322.93 . The SMILES string representation is Brc1ccc2ncc(I)n2c1 and the InChI key is VADGFPDSVWQCHR-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving “6-Bromo-3-iodoimidazo[1,2-a]pyrimidine” are diverse. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp 3 )-H and vinylic C (sp 2 )-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical and Chemical Properties Analysis

“6-Bromo-3-iodoimidazo[1,2-a]pyrimidine” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学研究应用

咪唑并[1,2-a]嘧啶衍生物的合成

6-溴-3-碘咪唑并[1,2-a]嘧啶作为咪唑并[1,2-a]嘧啶衍生物合成的关键中间体。2-氨基嘧啶与甲基芳基酮和卤素(特别是溴和碘)的反应导致这些衍生物的形成。这些化合物通过 2-氨基嘧啶与甲基芳基酮和卤素的反应过程合成,证明了 6-溴-3-碘咪唑并[1,2-a]嘧啶在形成结构多样的杂环中的多功能性 (Kochergin et al., 2013)。

钯催化的芳基化

该化合物还用于钯催化的区域选择性芳基化反应。它可以在 3 位上用芳基溴化物在碱和催量钯存在下进行芳基化,从而从未取代的杂环中有效一步合成 3-芳基咪唑并[1,2-a]嘧啶。该方法突出了该化合物在创建芳基化衍生物中的用途,这些衍生物可用于制药和材料科学 (Li et al., 2003)。

离子液体中的多组分反应

此外,6-溴-3-碘咪唑并[1,2-a]嘧啶参与了离子液体促进的多组分反应。这些反应已被用于合成各种嘧啶衍生物,展示了该化合物在环境友好条件下创建复杂分子的作用。离子液体的使用提供了诸如更简单的后处理、更温和的反应条件和高产率等优势,说明了该化合物在绿色化学应用中的潜力 (Ji et al., 2008)。

安全和危害

属性

IUPAC Name |

6-bromo-3-iodoimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRVMDRHFQHEQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(C=NC2=N1)Br)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)

![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B2736226.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2736236.png)

![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2736238.png)